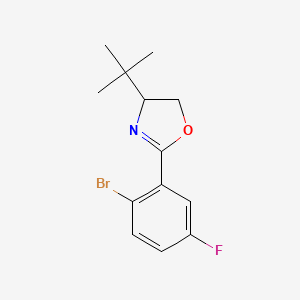
(3alpha,4beta)-3-(Acetyloxy)olean-12-en-23-oic acid; 3-O-Acetyl-alpha-boswellic acid; Acetyl-alpha-boswellic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Boswellic acid acetate is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects . The structure of alpha-Boswellic acid acetate includes a pentacyclic triterpene backbone with an acetyl group replacing the hydroxyl group present in alpha-Boswellic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid acetate can be synthesized through the acetylation of alpha-Boswellic acid. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions . The reaction proceeds as follows:
Alpha-Boswellic acid+Acetic anhydride→Alpha-Boswellic acid acetate+Acetic acid
Industrial Production Methods: Industrial production of alpha-Boswellic acid acetate involves the extraction of Boswellic acids from the resin of Boswellia species, followed by purification and acetylation. The extraction process often employs solvents such as ethanol or methanol, and the purification is achieved through techniques like high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: Alpha-Boswellic acid acetate can undergo oxidation reactions, leading to the formation of keto derivatives.
Reduction: Reduction of alpha-Boswellic acid acetate can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Keto-alpha-Boswellic acid acetate.
Reduction: Alpha-Boswellic acid alcohol.
Substitution: Various substituted alpha-Boswellic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating immune responses and inflammation.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the formulation of nutraceuticals and dietary supplements due to its health benefits.
Mécanisme D'action
Alpha-Boswellic acid acetate exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the enzyme 5-lipoxygenase, reducing the synthesis of leukotrienes, which are mediators of inflammation.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating nuclear factor-kappa B (NF-kB) signaling.
Hepatoprotective: Modulates oxidative stress and enhances the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Alpha-Boswellic acid acetate is unique among Boswellic acids due to the presence of the acetyl group, which enhances its bioavailability and pharmacological activity. Similar compounds include:
Beta-Boswellic acid acetate: Similar structure but differs in the triterpene backbone.
Keto-alpha-Boswellic acid acetate: Contains a keto group instead of a hydroxyl group.
Acetyl-keto-beta-Boswellic acid: Combines the features of acetylation and keto modification.
Alpha-Boswellic acid acetate stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C32H50O4 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
(4R,6aR,6bS,8aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22?,23?,24?,25?,28-,29-,30-,31-,32-/m1/s1 |
Clé InChI |
IAWGZKRQDHPFCZ-ITOYNDITSA-N |
SMILES isomérique |
CC(=O)OC1CC[C@]2(C([C@@]1(C)C(=O)O)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
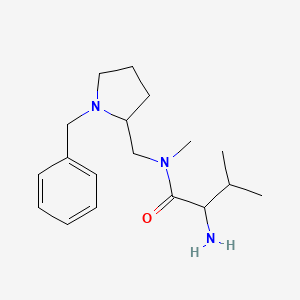

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
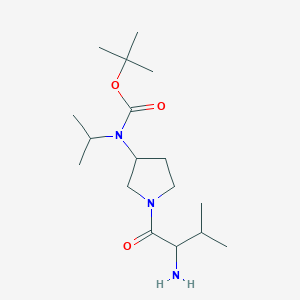
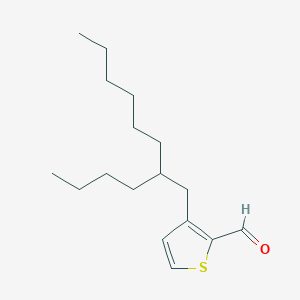
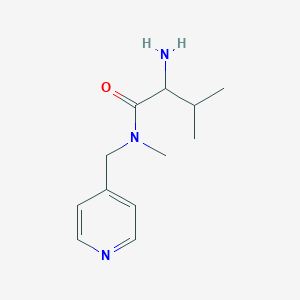

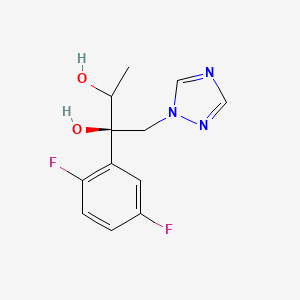
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
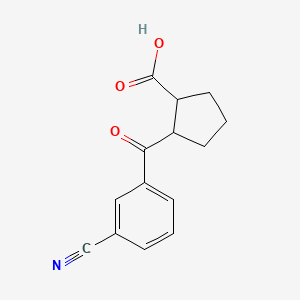
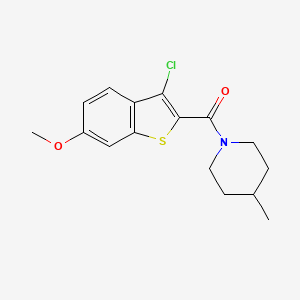
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)
